Ticagrelor-d7

货号 B602559

CAS 编号:

1265911-55-4

分子量: 529.62

InChI 键: OEKWJQXRCDYSHL-MHTCSOGVSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

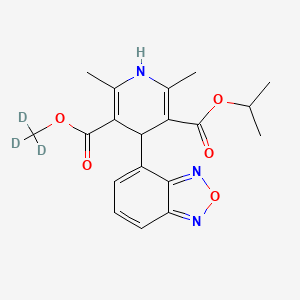

Ticagrelor-d7 is a deuterated form of Ticagrelor, an antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome (ACS) and other conditions that increase the risk of heart attacks . It is intended for use as an internal standard for the quantification of ticagrelor .

Synthesis Analysis

The synthesis of Ticagrelor, which Ticagrelor-d7 is a deuterated form of, is a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . An improved and cost-effective process for preparation of Ticagrelor has been developed .Molecular Structure Analysis

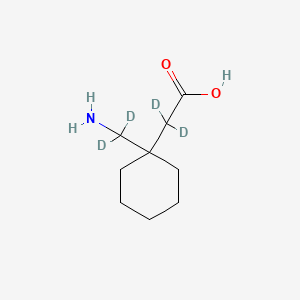

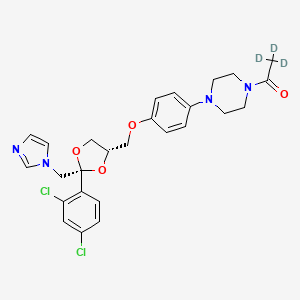

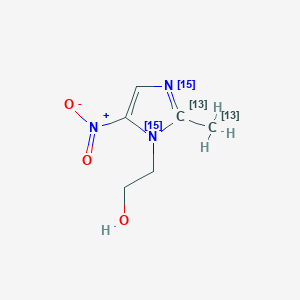

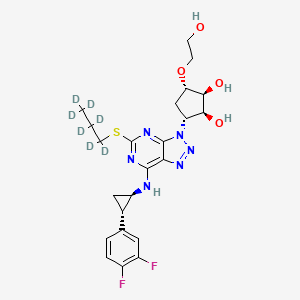

Ticagrelor-d7 is the deuterium labeled Ticagrelor . This means that some hydrogen atoms in the molecular structure of the drug are replaced with deuterium atoms .Chemical Reactions Analysis

The synthesis of Ticagrelor involves a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology .Physical And Chemical Properties Analysis

Ticagrelor-d7 is a solid off-white substance . It has a molecular formula of C23H21D7F2N6O4S and a molecular weight of 529.6 .科学研究应用

1. Quantitative Determination of Ticagrelor in Human Plasma

- Application Summary: Ticagrelor-d7 is used as an internal standard (IS) for the quantitative determination of Ticagrelor in human plasma . This is important for bioequivalence studies.

- Methods of Application: A high-performance liquid chromatography-electrospray ionization tandem mass spectrometric method was developed and validated . Ticagrelor and IS were detected in the multiple reaction monitoring mode at m/z transition 523.4 > 127.0 and 530.4 > 127.0, respectively . The method involved one-step liquid–liquid extraction with ethyl acetate .

- Results: The calibration curve was linear over the concentration range of 2–1,500 ng/mL . Intra- and inter-day precisions ranged from 1.0% to 4.9% and from 1.8% to 8.7%, and the accuracy ranged from 97.0% to 105.9% and from 97.5% to 102.9%, respectively .

2. Quantification of Ticagrelor and its Metabolites in Human Plasma and Urine

- Application Summary: Ticagrelor-d7 is used as an internal standard for the quantification of Ticagrelor and all of its as-yet-identified metabolites in human plasma and urine . This is crucial for pharmacokinetic studies.

- Methods of Application: A high-performance liquid chromatography–tandem mass spectrometry (MS) method was developed and validated . For the analysis of ticagrelor, its metabolites and the internal standard (IS) plasma samples were processed by liquid–liquid extraction using ethyl acetate and urine was processed by protein precipitation .

- Results: The assay was validated over the linear range of 0.5–2,000 ng/mL for ticagrelor and M8 . The intra- and inter-assay precisions were ≤14.6% for ticagrelor and ≤14.7% for M8, respectively .

3. Adverse Reaction Studies of Ticagrelor

- Application Summary: Ticagrelor-d7 can be used in the study of adverse reactions of Ticagrelor . This is crucial for understanding the safety profile of the drug and managing its side effects.

- Methods of Application: In-depth studies and the expansion of the drug’s clinical applications have gradually revealed that Ticagrelor induces various adverse reactions . These studies typically involve the administration of Ticagrelor to patients or test subjects, followed by careful monitoring and recording of any adverse reactions .

- Results: Adverse reactions of Ticagrelor include bleeding tendency, dyspnea, ventricular pause, gout, kidney damage, and thrombotic thrombocytopenic purpura (TTP) . These findings can limit the use of Ticagrelor and necessitate individualized treatment based on the specific conditions of the patients .

4. Bioequivalence Study of Ticagrelor

- Application Summary: Ticagrelor-d7 is used as an internal standard (IS) for the determination of Ticagrelor in human plasma in bioequivalence studies . This is crucial for the development of generic versions of Ticagrelor.

- Methods of Application: A high-performance liquid chromatography-electrospray ionization tandem mass spectrometric method was developed and validated . Ticagrelor and IS were detected in the multiple reaction monitoring mode at m/z transition 523.4 > 127.0 and 530.4 > 127.0, respectively . The method involved one-step liquid–liquid extraction with ethyl acetate .

- Results: The calibration curve was linear over the concentration range of 2–1,500 ng/mL . Intra- and inter-day precisions ranged from 1.0% to 4.9% and from 1.8% to 8.7%, and the accuracy ranged from 97.0% to 105.9% and from 97.5% to 102.9%, respectively . This validated method was successfully applied to the bioequivalence study of Ticagrelor in 44 healthy Korean male volunteers .

安全和危害

未来方向

属性

IUPAC Name |

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKWJQXRCDYSHL-MHTCSOGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ticagrelor-d7 | |

Citations

For This Compound

18

Citations

… & Deshydroxyethoxy ticagrelor using Ticagrelor-d7 (ISTD-1) & Deshydroxyethoxy ticagrelor-d7 (ISTD-2) as the internal standards respectively with preferred accuracy and precision. …

Number of citations: 11

www.wjpsonline.com

… -electrospray ionization tandem mass spectrometric method has been developed and fully validated for the determination of ticagrelor in human plasma using ticagrelor-d7 as an …

Number of citations: 9

academic.oup.com

… ticagrelor-d7. The optimized collision energy was -110, -30, -95 for ticagrelor, AM and ticagrelor-d7 … 367.9 m/z for ticagrelor, AM and ticagrelor-d7 respectively. Nitrogen was used as the …

Number of citations: 2

www.ingentaconnect.com

… A LC‐MS/MS method was developed by using liquid‐liquid extraction method and Ticagrelor D7 and Ticagrelor metabolite M8 D7 as internal standards. Chromatographic separation …

Number of citations: 2

search.ebscohost.com

… To a 20 μL portion of each plasma sample, 10 μL IS working solution (500 ng/mL ticagrelor-d7 in methanol), 10 μL methanol and 40 μL acetonitrile were added. The sample was vortex-…

Number of citations: 8

analyticalsciencejournals.onlinelibrary.wiley.com

… and Deshydroxyethoxy Ticagrelor-D7 (IS) Stock solution … ) and its internal standard (Ticagrelor-d7) were prepared and … after addition of the internal standard (Ticagrelor-d7).A set of 10 …

Number of citations: 0

search.ebscohost.com

… Ticagrelor-D7 served as an internal standard for C124910XX and the concentration was expressed in arbitrary units (C124910XX peak area/ticagrelor-D7 peak area) using a signalto-…

Number of citations: 3

ascpt.onlinelibrary.wiley.com

… gas (CAD) pressure: 8 psi; The declustering potential (DP) and collision energy (CE) values of epinephrine, histamine, 5hydroxytryptamine, acetylcholine and internal ticagrelor-d7 were …

Number of citations: 1

www.researchsquare.com

… Preparation of deshydroxyethoxy ticagrelor-D7 working solution A final concentration of deshydroxyethoxy ticagrelor-D7 working solution is prepared in approximately 12.9 μg/ml. …

Number of citations: 0

search.proquest.com

… of methanol containing ticagrelor internal standard (Ticagrelor d7, Cayman Chemical, Ann Arbor… /361.3 with a collision energy (CE) of 24 and Ticagrelor-d7, 528.3/368.3 with a CE of 24. …

Number of citations: 11

academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。